molecular formula C7H6IN3 B1308346 4-iodo-1H-indazol-3-amine CAS No. 599191-73-8

4-iodo-1H-indazol-3-amine

Cat. No. B1308346
Key on ui cas rn: 599191-73-8
M. Wt: 259.05 g/mol
InChI Key: OEQIVIYSUJXCFG-UHFFFAOYSA-N
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Patent
US07759344B2

Procedure details

A mixture of 2-fluoro-6-iodobenzonitrile (5.040 g, 20 mmol), hydrazine hydrate (10 ml, 319 mmol) and n-butanol (100 mL) were heated at 110 C for 5 h and the mixture allowed to cool to rt. The mixture was partitioned between 100 mL EtOAc and 200 mL water and the layers separated. The aqueous layer was extracted with additional EtOAc (25 mL) and combined with organic layer. The combined organic layers were combined and washed with water, brine, dried over Na2SO4, filtered and evaporate. The title compound was obtained as an off-white solid (5.25 g). 1H NMR (400 MHz, dmso-d6) δ 11.79 (s, 1H), 7.34 (d, J=7.2 Hz, 1H), 7.27 (d, J=8.3 Hz, 1H), 6.90-6.95 (m, 1H), 5.04 (s, 2H).
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[C:4]#[N:5].O.[NH2:12][NH2:13]>C(O)CCC>[I:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:2]2[C:3]=1[C:4]([NH2:5])=[N:12][NH:13]2 |f:1.2|

Inputs

Step One
Name
Quantity
5.04 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)I
Name
Quantity
10 mL
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated at 110 C for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between 100 mL EtOAc and 200 mL water
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with additional EtOAc (25 mL)
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Name
Type
product
Smiles
IC1=C2C(=NNC2=CC=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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